molecular formula C10H9NO2S B8382456 2-Carbamoyl-5-methoxybenzo[b]thiophene

2-Carbamoyl-5-methoxybenzo[b]thiophene

Cat. No.: B8382456
M. Wt: 207.25 g/mol
InChI Key: MGNMPIQWBOVLFX-UHFFFAOYSA-N
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Description

2-Carbamoyl-5-methoxybenzo[b]thiophene is a benzo[b]thiophene derivative characterized by a fused benzene-thiophene core substituted with a carbamoyl (-CONH₂) group at the 2-position and a methoxy (-OCH₃) group at the 5-position. Benzo[b]thiophene derivatives are recognized for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The carbamoyl and methoxy substituents may enhance solubility and modulate electronic properties, making this compound a candidate for drug development and material science applications.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

5-methoxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C10H9NO2S/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H2,11,12)

InChI Key

MGNMPIQWBOVLFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Benzo[b]thiophene Derivatives

The structural uniqueness of 2-carbamoyl-5-methoxybenzo[b]thiophene lies in its substitution pattern. Key comparisons with similar compounds include:

Compound Substituents Key Features
2-Methyl-5-nitrobenzo[b]thiophene 2-CH₃, 5-NO₂ Nitro group enhances electrophilicity; methyl improves lipophilicity.
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole Bromobenzyl, oxadiazole Bromine increases molecular weight; oxadiazole contributes to antimicrobial activity.
2-Amino-3-ethylcarboxamido-4-methyl-5-carboxyethyl thiophene Amino, carboxamido, carboxyethyl Amino and carboxy groups enhance hydrogen-bonding potential and solubility.
Cyclohepta[b]thiophene derivatives Fused cycloheptane-thiophene Larger ring system may improve binding to biological targets.

Physicochemical and Electronic Properties

  • Solubility : Methoxy and carbamoyl groups improve aqueous solubility compared to nitro- or alkyl-substituted analogs .
  • Thermal Stability : Thiophene derivatives generally exhibit high thermal stability (>200°C), making them suitable for optoelectronic applications .

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